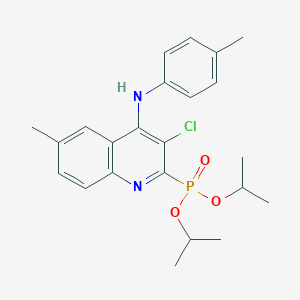

![molecular formula C16H16N4O3 B380482 6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 342780-02-3](/img/structure/B380482.png)

6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a synthetic analog of the biologically relevant 4H-pyran motif . It is part of the pyranopyrazole compounds, which are important group of heterocyclic compounds with natural and synthetic molecules .

Synthesis Analysis

This compound was synthesized in 89% yield by following a simple, straightforward, and highly efficient multicomponent one-pot protocol under the excellent catalytic influence of nontoxic trisodium citrate . Dihydropyrano [2,3- c ]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent free conditions .Molecular Structure Analysis

In the crystal structure of a similar compound, the pyrazole ring is aligned at 88.23 (4)° with respect to the aromatic ring and at 3.75 (4)° with respect to the pyran ring . In the crystal, N—H⋯N hydrogen bonds link adjacent molecules into a linear chain motif. C—H⋯N interactions are also observed .Chemical Reactions Analysis

The compound was synthesized using a multicomponent one-pot protocol . The reaction was catalyzed by nano-eggshell/Ti (IV) and involved aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile, is 268.27 g/mol . It has 3 hydrogen bond donor count and 5 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 268.09602564 g/mol .Scientific Research Applications

Antimalarial Activity

The compound has demonstrated promising antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum . Researchers have explored its potential as a novel antimalarial agent due to its inhibitory effects on the recombinant falcipain-2 enzyme.

Photocatalysis

Carbazole-based compounds, including derivatives of our target compound, have been investigated as photocatalysts. These materials can efficiently harvest light energy and participate in photochemical reactions. The compound’s structure suggests it may exhibit interesting photocatalytic properties, although further studies are needed .

Medicinal Chemistry

Imidazole-containing compounds have gained attention in medicinal chemistry. Our compound’s unique structure, incorporating both imidazole and pyrazole moieties, could be explored for potential drug development. Researchers might investigate its interactions with biological targets, pharmacokinetics, and toxicity profiles .

Organic Synthesis

The compound’s synthesis involves a three-component reaction, making it relevant in the field of organic synthesis. Researchers have employed various catalysts (such as cinchona alkaloids, imidazole, and γ-alumina) to efficiently prepare related pyrazole derivatives. Its carbonitrile functionality adds versatility for further functionalization .

Mechanism of Action

Target of Action

It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It’s known that the compound has some biological activity, but the specific molecular and cellular effects need to be studied further .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile' involves the condensation of 3-propyl-4-hydroxybenzaldehyde with ethyl cyanoacetate to form 3-propyl-4-oxo-2-butenoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate and 3,4-dihydroxybenzaldehyde to form 6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile." "Starting Materials": [ "3-propyl-4-hydroxybenzaldehyde", "ethyl cyanoacetate", "hydrazine hydrate", "3,4-dihydroxybenzaldehyde" ] "Reaction": [ "Step 1: Condensation of 3-propyl-4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form 3-propyl-4-oxo-2-butenoic acid ethyl ester.", "Step 2: Reaction of 3-propyl-4-oxo-2-butenoic acid ethyl ester with hydrazine hydrate and 3,4-dihydroxybenzaldehyde in ethanol to form 6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile." ] | |

CAS RN |

342780-02-3 |

Product Name |

6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Molecular Formula |

C16H16N4O3 |

Molecular Weight |

312.32g/mol |

IUPAC Name |

6-amino-4-(3,4-dihydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C16H16N4O3/c1-2-3-10-14-13(8-4-5-11(21)12(22)6-8)9(7-17)15(18)23-16(14)20-19-10/h4-6,13,21-22H,2-3,18H2,1H3,(H,19,20) |

InChI Key |

WBVFLMMQRJGKKV-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O |

Canonical SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B380399.png)

![3-[4-(difluoromethoxy)phenyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380401.png)

![3-[4-(difluoromethoxy)phenyl]-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380403.png)

![N-isopropyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B380405.png)

![N-(4-bromophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B380406.png)

![N-(3-allyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine](/img/structure/B380410.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B380414.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380415.png)

![2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380417.png)

![6-(2,4-dimethylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B380419.png)

![1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B380420.png)

![2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380421.png)

![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B380422.png)